

# Fabricating Tecoflex® Scaffolds for Tissue Engineering: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tecoflex**®, a family of aliphatic polyether-based thermoplastic polyurethanes (TPUs), has garnered significant interest in the field of tissue engineering due to its excellent biocompatibility, biostability, and tunable mechanical properties. These characteristics make it a suitable candidate for fabricating scaffolds that can support cell growth and tissue regeneration. This document provides detailed application notes and protocols for the fabrication and characterization of **Tecoflex**® scaffolds using three common techniques: electrospinning, solvent casting, and 3D printing.

## **Data Presentation**

The following tables summarize the quantitative data for **Tecoflex**® and similar polyurethane scaffolds fabricated by different methods. It is important to note that direct comparative studies are limited, and some data is extrapolated from studies on similar TPUs.

Table 1: Mechanical Properties of Polyurethane Scaffolds



Fabrication Method	Polymer	Tensile Strength (MPa)	Young's Modulus (MPa)	Elongation at Break (%)
Electrospinning	Tecoflex® EG- 80A	~5-10[1]	~5-390[1]	Not specified
Tecoflex® EG- 80A with MWCNTs (0.5 wt%)	Increased (p < 0.05)[2]	Significantly increased (p < 0.05)[2]	Not specified	
Solvent Casting	Polyurethane (PU)	14 - 34[3]	8 - 24[3]	660 - 875[3]
3D Printing (FDM)	Thermoplastic Polyurethane (TPU)	17.8 - 32.5[4]	100.4 - 145.8[4]	Not specified

Table 2: Physical and Biological Properties of Polyurethane Scaffolds



Fabrication Method	Polymer	Porosity (%)	Pore Size (μm)	In Vitro Degradatio n (Mass Loss in PBS)	Cell Viability
Electrospinni ng	Tecoflex® EG-80A	High (interconnect ed pores)	Nanometer to micrometer range	Slow, ~10% molecular weight loss after 3 months in vivo[5]	High, supports cell adhesion and proliferation[6 ][7]
Solvent Casting	Polyurethane (PU)	82.1 - 91.3[2]	Controllable (e.g., 100- 500 μm)[8]	~4-20% after 70 days for various PU formulations[ 9]	Supports cell adhesion and growth[3]
3D Printing (FDM)	Thermoplasti c Polyurethane (TPU)	Controllable (e.g., 50- 80%)[10]	Controllable (e.g., 500- 1300 μm)[10]	Slow, dependent on composition and structure	Supports cell attachment and proliferation[1 1]

# **Experimental Protocols Scaffold Fabrication**

This protocol describes the fabrication of nanofibrous **Tecoflex**® scaffolds, which mimic the native extracellular matrix (ECM).

### Materials:

- Tecoflex® SG-80A pellets
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
- Syringe with a 22-gauge needle



- Syringe pump
- High-voltage power supply
- Grounded collector (e.g., rotating mandrel or flat plate)

#### Protocol:

- Prepare a 10% (w/v) **Tecoflex**® SG-80A solution by dissolving the pellets in HFIP. Stir the solution overnight at room temperature to ensure complete dissolution.
- Load the polymer solution into a syringe fitted with a 22-gauge needle.
- Mount the syringe on a syringe pump.
- Position the needle tip approximately 15 cm from the grounded collector.
- Set the flow rate of the syringe pump to 1 mL/h.
- Apply a voltage of 15-20 kV between the needle tip and the collector.
- Initiate the electrospinning process. Nanofibers will be deposited on the collector.
- After the desired thickness is achieved, carefully remove the scaffold from the collector.
- Dry the scaffold in a vacuum oven overnight to remove any residual solvent.

This protocol details the fabrication of porous **Tecoflex**® scaffolds using a salt-leaching technique.

#### Materials:

- Tecoflex® EG-80A pellets
- Tetrahydrofuran (THF) and Dimethylformamide (DMF) (1:1 ratio)
- Sodium chloride (NaCl) particles, sieved to the desired size range (e.g., 100-300 μm)
- A mold (e.g., Teflon dish)



Deionized water

## Protocol:

- Prepare a 10% (w/v) **Tecoflex**® EG-80A solution by dissolving the pellets in a 1:1 mixture of THF and DMF. Stir until fully dissolved.[2]
- Add NaCl particles to the polymer solution at a polymer-to-salt weight ratio of 1:9 to achieve high porosity.[12] Mix thoroughly to ensure a homogenous dispersion of the salt particles.
- Pour the mixture into the mold and allow the solvent to evaporate in a fume hood for 48 hours.
- Once the polymer has solidified, immerse the scaffold in deionized water to leach out the salt. Change the water every 12 hours for at least 3 days to ensure complete salt removal.
   [12]
- Freeze the porous scaffold at -80°C and then lyophilize (freeze-dry) for 48 hours to remove all water.

This protocol provides general parameters for fabricating scaffolds from a TPU filament using Fused Deposition Modeling (FDM). Specific parameters may need to be optimized for **Tecoflex**® filaments.

#### Materials:

- Thermoplastic Polyurethane (TPU) filament (e.g., 72D shore hardness)
- Fused Deposition Modeling (FDM) 3D printer

- Design the scaffold architecture using computer-aided design (CAD) software, specifying pore size, porosity, and overall dimensions.
- Export the design as an STL file and import it into the 3D printer's slicing software.



 Set the printing parameters. The following are suggested starting points and may require optimization[4][6][7]:

Nozzle Temperature: 225-235°C

Bed Temperature: 30-40°C

Printing Speed: 35-50 mm/s

Infill Density: 30-100% (to control porosity)

Layer Height: 0.1-0.2 mm

- Load the TPU filament into the 3D printer.
- Initiate the printing process.
- Once printing is complete, carefully remove the scaffold from the build plate.

# **Scaffold Characterization and Cell-Based Assays**

#### Materials:

- Scaffold of known weight (W)
- A graduated cylinder with a known volume of a non-solvent for the scaffold (e.g., ethanol)
   (V1)

- Immerse the scaffold in the graduated cylinder containing the non-solvent.
- Place the cylinder in a vacuum desiccator to force the liquid into the pores of the scaffold until no air bubbles are observed.
- Record the new volume (V2).
- Remove the scaffold and record the remaining liquid volume (V3).

## Methodological & Application





The porosity can be calculated using the following formula: Porosity (%) = [(V1 - V3) / (V2 - V3)] x 100

### Materials:

- · Pre-weighed dry scaffolds (W initial)
- Phosphate Buffered Saline (PBS, pH 7.4)
- Incubator at 37°C

#### Protocol:

- Immerse the pre-weighed scaffolds in PBS in sterile containers.
- Incubate at 37°C for predetermined time points (e.g., 1, 2, 4, 8 weeks).
- At each time point, remove the scaffolds from the PBS.
- Gently rinse with deionized water to remove any salt residues.
- Lyophilize the scaffolds until completely dry.
- · Weigh the dried scaffolds (W final).
- Calculate the percentage of weight loss: Weight Loss (%) = [(W\_initial W\_final) / W\_initial] x
   100

#### Materials:

- Sterilized scaffolds
- Cell suspension of desired cell type (e.g., fibroblasts, mesenchymal stem cells)
- · Cell culture medium
- Low-attachment culture plates



- Place the sterilized scaffolds into the wells of a low-attachment culture plate.
- Pre-wet the scaffolds with a small amount of culture medium for at least 30 minutes in an incubator.
- Prepare a cell suspension at the desired concentration (e.g., 1 x 10<sup>6</sup> cells/mL).
- Carefully pipette the cell suspension directly onto the top of each scaffold. The volume should be sufficient to cover the scaffold surface without overflowing into the well.
- Allow the cells to attach for 2-4 hours in a 37°C, 5% CO2 incubator.
- After the attachment period, gently add more culture medium to each well to fully submerge the scaffolds.

#### Materials:

- · Cell-seeded scaffolds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

- After the desired culture period, remove the culture medium from the wells containing the cell-seeded scaffolds.
- Add a mixture of fresh culture medium and MTT solution (10:1 ratio) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.



- Incubate for 15 minutes with gentle shaking to ensure complete dissolution.
- Transfer the colored solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

#### Materials:

- Cell-seeded scaffolds
- Phosphate Buffered Saline (PBS)
- Glutaraldehyde solution (2.5% in PBS)
- Ethanol series (30%, 50%, 70%, 90%, 100%)
- Hexamethyldisilazane (HMDS)
- · SEM stubs and sputter coater

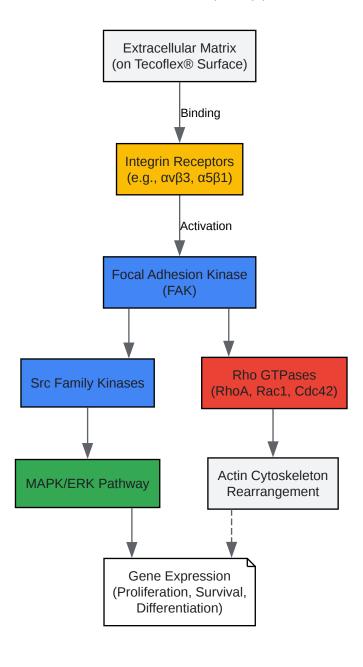
- Gently rinse the cell-seeded scaffolds twice with PBS.
- Fix the cells by immersing the scaffolds in 2.5% glutaraldehyde solution for 2 hours at room temperature.
- Rinse the scaffolds three times with PBS.
- Dehydrate the samples through a graded series of ethanol (30%, 50%, 70%, 90%, and 100%) for 10 minutes each.
- Perform a final dehydration step in 100% ethanol twice for 10 minutes each.
- Immerse the scaffolds in HMDS for 10 minutes.
- Allow the HMDS to evaporate in a fume hood.
- Mount the dried scaffolds onto SEM stubs using carbon tape.



- Sputter-coat the samples with a thin layer of gold or platinum to make them conductive.
- Image the scaffolds using a scanning electron microscope.

# Signaling Pathways and Experimental Workflows Signaling Pathways

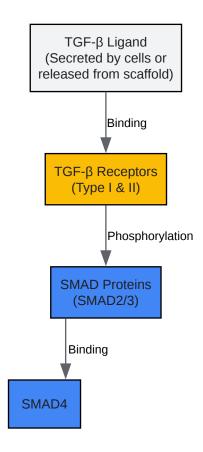
The interaction of cells with polyurethane scaffolds like **Tecoflex**® is mediated by complex signaling pathways. Two key pathways involved are Integrin-mediated signaling and Transforming Growth Factor-beta (TGF-β) signaling. These pathways influence cell adhesion, proliferation, differentiation, and extracellular matrix (ECM) production.

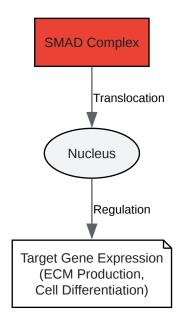




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Integrin-mediated signaling cascade on a scaffold surface.





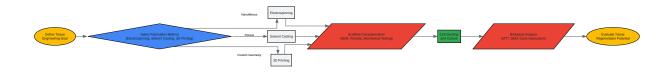
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TGF- $\beta$  signaling pathway in response to scaffold cues.

# **Experimental Workflow**

A typical experimental workflow for fabricating and evaluating **Tecoflex**® scaffolds for a specific tissue engineering application is outlined below.



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General experimental workflow for **Tecoflex**® scaffold fabrication and evaluation.

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